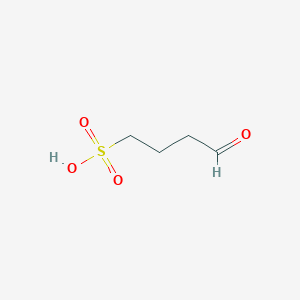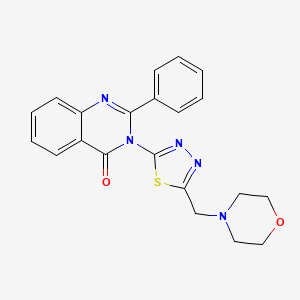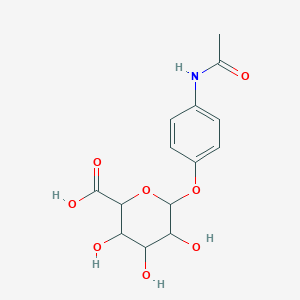![molecular formula C12H12N4O2S B14154730 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide CAS No. 3420-00-6](/img/structure/B14154730.png)
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of sulfonohydrazides, which are characterized by the presence of a sulfonyl group attached to a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide typically involves the condensation of benzenesulfonylhydrazine with an appropriate diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the condensation of benzenesulfonylhydrazine with benzo[d][1,3]dioxole carbaldehyde can be performed in the presence of a suitable solvent such as acetone, ethyl acetate, or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing microwave-assisted synthesis to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonohydrazides. These products have diverse applications in different fields .
Applications De Recherche Scientifique
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl benzenesulfonohydrazide
- 4-Methoxy benzenesulfonohydrazide
- 4-(Phenyldiazenyl)phenyl benzene sulfonate
Uniqueness
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of both an azo group and a sulfonohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
3420-00-6 |
|---|---|
Formule moléculaire |
C12H12N4O2S |
Poids moléculaire |
276.32 g/mol |
Nom IUPAC |
4-phenyldiazenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C12H12N4O2S/c13-16-19(17,18)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9,16H,13H2 |
Clé InChI |
RNJKCWOGTITGAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)

![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)

![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)


